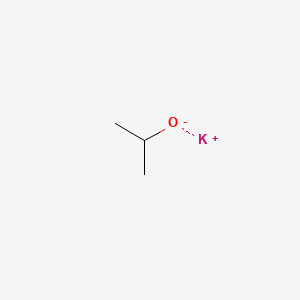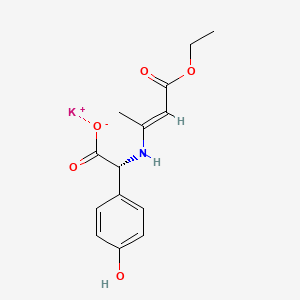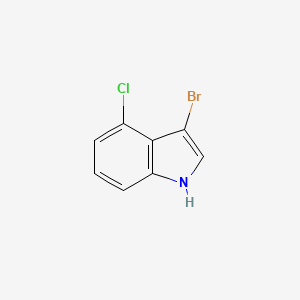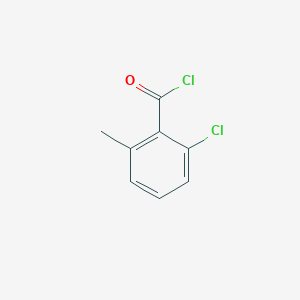
2-Chloro-6-methylbenzoyl chloride
概要
説明
2-Chloro-6-methylbenzoyl Chloride (CAS# 89894-44-0) is a useful research chemical . It has a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . The IUPAC name for this compound is 2-chloro-6-methylbenzoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzoyl chloride consists of a benzene ring with a chlorine atom and a methyl group attached at positions 2 and 6 respectively. Additionally, there is a carbonyl group (C=O) attached to the benzene ring, which is also bonded to a chlorine atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methylbenzoyl chloride include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . Unfortunately, specific information such as melting point, boiling point, and solubility were not found.
科学的研究の応用
Synthesis and Characterization in Metal Complexes
2-Chloro-6-methylbenzoyl chloride has been utilized in the synthesis of various metal complexes. For example, it played a role in the creation of palladium(II) complexes with a novel chelating iminocarbene ligand. These complexes were extensively analyzed using NMR spectroscopy and demonstrated dynamic behavior, indicating potential applications in coordination chemistry and catalysis (Frøseth et al., 2003).
Development of Efficient Synthesis Methods
2-Chloro-6-methylbenzoyl chloride has been central in developing efficient synthesis methods for various compounds. One such application involved creating 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation methods. These methods proved efficient for large-scale production, highlighting the compound's versatility in organic synthesis (Daniewski et al., 2002).
Antimicrobial Applications
The compound has found applications in synthesizing heterocyclic molecules like oxadiazole derivatives, which exhibit antimicrobial activities. Such research indicates potential uses in developing new antibacterial agents, particularly against strains like Escherichia coli (Aziz‐ur‐Rehman et al., 2015).
Novel Gold(I) Carbene Complexes
In the field of medicinal chemistry, 2-Chloro-6-methylbenzoyl chloride contributed to synthesizing novel gold(I) carbene complexes. These complexes were evaluated as potential anticancer drug candidates, demonstrating both structural uniqueness and promising biological effects against cancer cells (Messori et al., 2014).
Environmental Biodegradation
Research involving Pseudomonas cepacia MB2 demonstrated the compound's role in environmental biodegradation. The bacterium could metabolize 3-chloro-2-methylbenzoate, a related compound, through the meta fission pathway, indicating potential applications in bioremediation and environmental protection (Higson & Focht, 1992).
将来の方向性
While specific future directions for 2-Chloro-6-methylbenzoyl chloride are not available, benzoyl chlorides are important in the field of organic synthesis. They are used as intermediates in the synthesis of a wide range of organic compounds. Future research may focus on developing new synthetic methods and applications for these compounds .
特性
IUPAC Name |
2-chloro-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRWNQSMJBAKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625308 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzoyl chloride | |
CAS RN |
89894-44-0 | |
| Record name | 2-Chloro-6-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

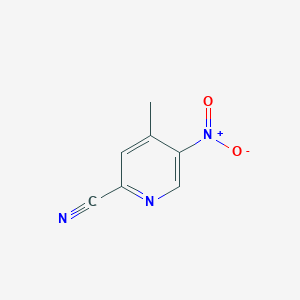
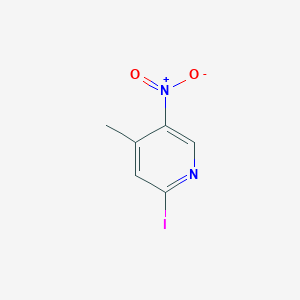
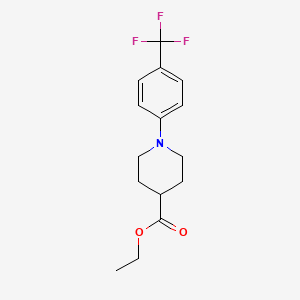
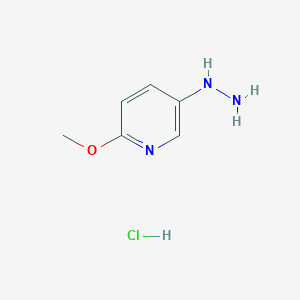
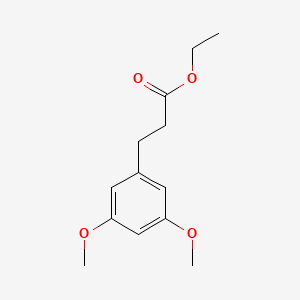
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)
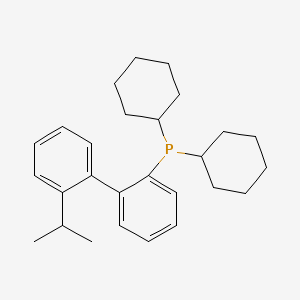
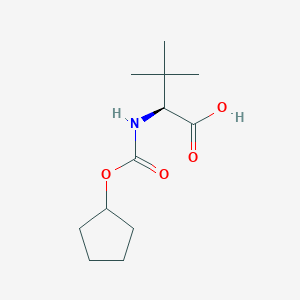
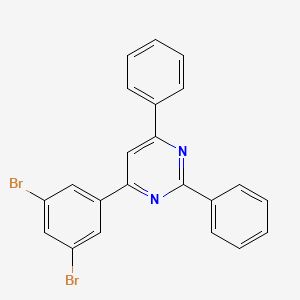
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
